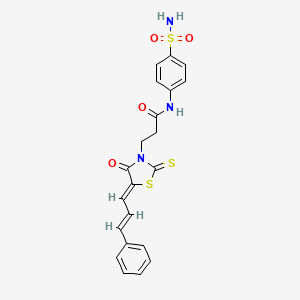
3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide is a useful research compound. Its molecular formula is C21H19N3O4S3 and its molecular weight is 473.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C14H13N2O4S3 with a molecular weight of approximately 355.5 g/mol. The structural representation includes a thiazolidinone core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the one showed activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds were often lower than those of standard antibiotics like ampicillin and streptomycin, indicating superior efficacy in certain cases .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Bacteria | MIC (μM) | Reference |
|---|---|---|---|
| 3-Phenylallylidene derivative | Staphylococcus aureus | 37.9 | |
| 5d | Pseudomonas aeruginosa | 248 | |
| 5g | Escherichia coli | 43 |
Anticancer Activity
Thiazolidinones have been investigated for their anticancer properties as well. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways. The compound may share similar mechanisms due to its structural features.
Case Study: Anticancer Mechanism
In vitro studies on related thiazolidinone compounds indicated that they could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, some derivatives were found to inhibit COX-1/2 and LOX pathways, which are crucial in inflammation and cancer development .
The biological activity of thiazolidinones is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammatory responses and cancer progression.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress—an important factor in cancer development.
- DNA Interaction : Certain thiazolidinones have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Propriétés
IUPAC Name |
3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S3/c22-31(27,28)17-11-9-16(10-12-17)23-19(25)13-14-24-20(26)18(30-21(24)29)8-4-7-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,25)(H2,22,27,28)/b7-4+,18-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPBYRYBLDSNFT-DFBITEFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














